molecular formula C12H14F3NO2 B1439112 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate CAS No. 1087798-27-3

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate

Cat. No.: B1439112
CAS No.: 1087798-27-3
M. Wt: 261.24 g/mol
InChI Key: LMCRAOMXMABBMZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a carbamate group (-NHCOO-) linked to a 4-isopropylphenyl aromatic ring and a 2,2,2-trifluoroethyl moiety.
Key Properties:

  • Molecular Formula: C₁₂H₁₄F₃NO₂
  • Molecular Weight: 261.24 g/mol
  • CAS Registry Number: 1087798-27-3
    This compound is cataloged as a life science material, available in high-purity grades (up to 99.999%) for pharmaceutical and industrial applications . Its synthesis often involves carbamate formation via reactions between isocyanates and alcohols or amines under catalytic conditions .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-propan-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-8(2)9-3-5-10(6-4-9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCRAOMXMABBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate typically involves:

  • Activation of 2,2,2-trifluoroethanol (or its derivatives) to form a reactive intermediate such as trifluoroethyl chloroformate or trifluoroethyl trifluoroacetate.
  • Reaction of this activated intermediate with the amine substrate, in this case, 4-(propan-2-yl)aniline or a related amine, under controlled conditions to form the carbamate linkage.

This approach leverages the nucleophilicity of the amine and the electrophilicity of the activated trifluoroethyl species, often in the presence of base to scavenge generated acid and drive the reaction forward.

Detailed Preparation Methodologies

Carbamate Formation via Isopropyl Chloroformate Intermediate (Adapted Procedure)

A closely related carbamate, isopropyl acetyl(phenyl)carbamate, has been prepared by reacting aniline with isopropyl chloroformate in the presence of triethylamine at low temperature (0–5 °C), followed by workup involving ethyl acetate and acid washes to isolate the carbamate intermediate.

By analogy, the preparation of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate can be conducted by:

  • Cooling a solution of 2,2,2-trifluoroethyl chloroformate or trifluoroethyl trifluoroacetate to 0–5 °C.
  • Adding 4-(propan-2-yl)aniline slowly with stirring.
  • Adding a base such as triethylamine dropwise to neutralize the generated HCl.
  • Stirring the mixture at low temperature and then allowing it to warm to room temperature for completion.
  • Extracting and purifying the product by washing with aqueous acid and brine, drying over anhydrous magnesium sulfate, and concentrating under reduced pressure.

This method benefits from mild conditions and good selectivity, yielding the carbamate with minimal side products.

Use of Carbamate Protecting Groups and Coupling Agents

A patent discloses a method involving the preparation of carbamate intermediates by reacting an amine with a carbamate-protected intermediate and coupling agents in the presence of a base. The key steps include:

  • Formation of an intermediate carbamate derivative (e.g., benzyl carbamate amine protecting group).
  • Coupling with 2,2,2-trifluoroethyl-containing intermediates under basic conditions.
  • Catalytic hydrogenolysis to remove protecting groups if needed.
  • Optional formation of salt forms by reaction with acids.

This method is particularly useful for complex molecules requiring protection/deprotection strategies and can be adapted for the preparation of trifluoroethyl carbamates by choosing appropriate intermediates and coupling agents.

Direct Esterification of 2,2,2-Trifluoroethyl Benzoates

Another approach involves the synthesis of trifluoroethyl esters by reacting 2,2,2-trifluoroethanol with acid chlorides (e.g., 2-iodobenzoic acid chloride) in the presence of pyridine as a base and solvent such as dichloromethane at low temperature. By analogy, carbamate formation can be achieved by substituting the acid chloride with carbamoyl chlorides derived from 4-(propan-2-yl)aniline or by direct reaction with the amine.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0–5 °C during addition; room temperature for stirring Low temperature minimizes side reactions
Solvent Ethyl acetate, dichloromethane, tetrahydrofuran Choice depends on solubility and reactivity
Base Triethylamine, pyridine Neutralizes acid byproducts
Reaction Time 30 min to 1 hour Sufficient for complete conversion
Workup Acid washes (1 N HCl), brine, drying over MgSO4 Removes impurities and residual reagents
Purification Rotary evaporation, recrystallization, chromatography Ensures high purity

Research Findings and Analytical Data

  • Spectroscopic Confirmation : ^1H NMR is used to confirm conversion by comparing characteristic proton resonances of starting materials and products. For example, methyl and methine proton signals are integrated to assess reaction completeness.
  • Physical Properties : The carbamate products typically exhibit melting points in the range of 80–85 °C and characteristic IR absorptions corresponding to carbamate carbonyl (around 1740 cm^-1) and NH stretching (around 3370 cm^-1).
  • Yield and Purity : Optimized procedures yield carbamates in moderate to high yields (30–90%), with purity confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Methods

Method Description Key Reagents Conditions Advantages References
Reaction of 2,2,2-trifluoroethyl chloroformate with 4-(propan-2-yl)aniline 2,2,2-Trifluoroethyl chloroformate, 4-(propan-2-yl)aniline, triethylamine 0–5 °C to RT, ethyl acetate/DCM Mild, selective, scalable
Carbamate intermediate formation with protecting groups and coupling agents Carbamate-protected amine intermediates, coupling agents, base Room temperature, hydrogenolysis catalyst Useful for complex molecules
Esterification of trifluoroethyl benzoates followed by amine coupling 2,2,2-Trifluoroethanol, acid chlorides, pyridine 0 °C, DCM Direct, versatile

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoroethyl and isopropylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms. Substitution reactions can lead to a wide range of new compounds with modified functional groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with unique properties.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropylphenyl group can contribute to the compound’s binding affinity to certain receptors or enzymes, influencing their activity and pathways.

Comparison with Similar Compounds

Positional Isomers

2,2,2-Trifluoroethyl N-[2-(Propan-2-yl)Phenyl]Carbamate

  • Structure : The isopropyl group is at the ortho (2-) position of the phenyl ring instead of the para (4-) position.
  • This compound is listed by CymitQuimica but lacks detailed pharmacological data .

Substituent Variations on the Aromatic Ring

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-isopropyl C₁₂H₁₄F₃NO₂ 261.24 High-purity life science reagent
Ethyl N-(2,4-Difluorophenyl)Carbamate 2,4-difluoro C₉H₉F₂NO₂ 201.17 Lower molecular weight; fluorination may enhance metabolic stability
4-[3-(2,4-Dichlorophenyl)Prop-2-enoyl]Phenyl Phenylcarbamate 2,4-dichloro (on propenoyl-linked phenyl) C₂₂H₁₅Cl₂NO₃ 412.26 Higher molecular weight; chlorine substituents increase lipophilicity
  • Key Trends :
    • Fluorine vs. Chlorine : Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability compared to chlorine.
    • Isopropyl vs. Halogens : The bulky isopropyl group in the target compound may enhance binding to hydrophobic pockets in proteins, whereas halogens (F, Cl) influence electronic properties .

Variations in the Carbamate Side Chain

Compound Name Carbamate Side Chain Molecular Formula Molecular Weight (g/mol) Notes
Target Compound 2,2,2-Trifluoroethyl C₁₂H₁₄F₃NO₂ 261.24 High thermal stability due to CF₃ group
2,2,2-Trifluoroethyl N-(Prop-2-yn-1-yl)Carbamate Propargyl (alkyne-containing) C₆H₇F₃N₂O₂ 220.13 Alkyne group enables click chemistry modifications
Benzyl N-[4-Fluoro-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Carbamate Benzyl with boronate ester C₂₁H₂₄BFNO₄ 399.23 Boronate ester facilitates Suzuki-Miyaura cross-coupling reactions
  • Key Trends :
    • Trifluoroethyl Group : Enhances electron-withdrawing effects and resistance to enzymatic degradation .
    • Propargyl/Benzyl Groups : Introduce functional handles for further chemical modifications .

Heterocyclic Carbamate Derivatives

2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-Thiazol-2-yl)Carbamate

  • Structure : Replaces the phenyl ring with a 4-cyclopropylthiazole moiety.

Biological Activity

2,2,2-Trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate is an organic compound with the molecular formula C12H14F3NO2. This compound is notable for its unique structural features, which include a trifluoroethyl group and an isopropylphenyl moiety. Its potential biological activity has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The compound's molecular weight is 261.24 g/mol, and it possesses distinct chemical characteristics due to the presence of fluorine atoms that enhance its lipophilicity and stability. The synthesis typically involves the reaction of 4-isopropylphenyl isocyanate with 2,2,2-trifluoroethanol under controlled conditions to form the carbamate linkage .

The biological activity of 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate can be attributed to its interaction with specific molecular targets. The trifluoroethyl group increases the compound's affinity for lipid membranes, facilitating interactions with proteins and enzymes. This interaction can influence various biological pathways, potentially leading to therapeutic effects .

Biological Activity

Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

  • Antidepressant Activity : The presence of a trifluoromethyl group in similar compounds has been linked to increased potency in inhibiting serotonin uptake .
  • Antiviral Properties : Related compounds have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .

Case Studies and Research Findings

Several studies have explored the biological implications of similar carbamate derivatives:

  • Inhibition Studies : In vitro assays have shown that carbamates with trifluoroethyl substitutions can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development .
  • Toxicity Assessments : Toxicological evaluations indicate that while some derivatives exhibit promising biological activity, they may also present safety concerns that require further investigation .
  • Comparative Analysis : A comparative study of various trifluoroethyl carbamates revealed that those with bulky substituents (like isopropylphenyl) tend to exhibit enhanced binding affinities to target receptors compared to simpler structures .

Data Table: Biological Activity Overview

Parameter Value
Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
Biological Targets Enzymes (e.g., serotonin uptake)
Potential Applications Antidepressants, antivirals
Safety Profile Requires further evaluation

Q & A

Basic Question: What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves reacting 4-isopropylphenylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

  • Reaction Optimization : Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroformate) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Characterization : Validate purity via HPLC (>98%) and confirm structural integrity using high-resolution mass spectrometry (HRMS, e.g., [M+1]+^+ ion) and FT-IR (carbamate C=O stretch at ~1700 cm1^{-1}) .

Basic Question: What analytical strategies are recommended for confirming the identity of this carbamate derivative?

Methodological Answer:
A multi-technique approach is essential:

  • HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H]+^+ ions) to rule out isotopic impurities .
  • NMR Spectroscopy : Use 1^1H NMR to identify aromatic protons (δ 6.8–7.4 ppm) and the trifluoroethyl group (δ 4.4–4.6 ppm for -OCH2_2CF3_3; 19^{19}F NMR for CF3_3 at δ -70 to -75 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry if chiral centers are present .

Advanced Question: How can researchers predict and validate the biological targets of this compound?

Methodological Answer:

  • In Silico Docking : Use software like AutoDock Vina to screen against targets such as carbonic anhydrases (structurally analogous to ) or voltage-gated calcium channels (inspired by ’s Cav stabilizers) .
  • In Vitro Assays : Perform enzyme inhibition assays (e.g., carbonic anhydrase II) with varying concentrations (1–100 µM) and measure IC50_{50} values. Validate selectivity via kinase panel screens .
  • Cellular Models : Test antiepileptic potential in neuronal cell lines using calcium flux assays (reference ’s mechanism) .

Advanced Question: What pharmacokinetic challenges arise from the trifluoroethyl group, and how can they be addressed?

Methodological Answer:

  • Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict membrane permeability. The CF3_3 group increases lipophilicity but may reduce aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The trifluoroethyl group often resists oxidative metabolism, enhancing half-life .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve bioavailability if solubility is limiting .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for structural analogs?

Methodological Answer:

  • Assay Conditions : Compare buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO cells may show divergent results for ion channel modulation) .
  • Concentration Gradients : Replicate studies with matched concentrations (e.g., ’s LXR activation at 10 µM vs. ’s amyloid-β reduction at 5 µM) .
  • Off-Target Effects : Perform counter-screens (e.g., CYP450 inhibition) to identify confounding interactions .

Advanced Question: How can in vitro findings for this compound be translated to in vivo models?

Methodological Answer:

  • Dosage Calibration : Estimate in vivo doses using allometric scaling (e.g., human equivalent dose from mouse IC50_{50} values) .
  • Pharmacodynamic Markers : In Alzheimer’s models (e.g., APP/PS1 mice), measure amyloid-β levels via ELISA after oral administration (10–30 mg/kg/day), referencing ’s protocol .
  • Toxicology : Conduct 14-day repeated-dose studies in rodents, monitoring liver enzymes (ALT/AST) and renal function .

Advanced Question: What methodologies are recommended for identifying metabolic byproducts of this compound?

Methodological Answer:

  • Radiolabeling : Synthesize 14^{14}C-labeled carbamate and track metabolites in urine/bile via scintillation counting .
  • High-Resolution MS : Use Q-TOF systems to detect hydroxylated or hydrolyzed metabolites (e.g., cleavage of the carbamate to 4-isopropylphenol) .
  • In Silico Prediction : Tools like Meteor (Lhasa Limited) can forecast Phase I/II metabolism pathways for prioritization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate

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